molecular formula C18H13F3N2O2S B12333559 (5Z)-2-[(benzyloxy)amino]-5-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one

(5Z)-2-[(benzyloxy)amino]-5-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one

Cat. No.: B12333559
M. Wt: 378.4 g/mol
InChI Key: OLMUDCIHIRDCAM-GDNBJRDFSA-N
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Description

(5Z)-2-[(benzyloxy)amino]-5-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolone core, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of a benzyloxyamino group and a trifluoromethylphenyl group further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(benzyloxy)amino]-5-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolone Core: The initial step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms to form the thiazolone ring.

    Introduction of the Benzyloxyamino Group: The benzyloxyamino group is introduced through a nucleophilic substitution reaction, where a benzyloxyamine reacts with an appropriate intermediate.

    Addition of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is incorporated via a condensation reaction with a suitable aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[(benzyloxy)amino]-5-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The benzyloxyamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(5Z)-2-[(benzyloxy)amino]-5-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (5Z)-2-[(benzyloxy)amino]-5-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-2-[(benzyloxy)amino]-5-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one: shares similarities with other thiazolone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H13F3N2O2S

Molecular Weight

378.4 g/mol

IUPAC Name

(2E,5Z)-2-phenylmethoxyimino-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H13F3N2O2S/c19-18(20,21)14-9-5-4-8-13(14)10-15-16(24)22-17(26-15)23-25-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,22,23,24)/b15-10-

InChI Key

OLMUDCIHIRDCAM-GDNBJRDFSA-N

Isomeric SMILES

C1=CC=C(C=C1)CO/N=C/2\NC(=O)/C(=C/C3=CC=CC=C3C(F)(F)F)/S2

Canonical SMILES

C1=CC=C(C=C1)CON=C2NC(=O)C(=CC3=CC=CC=C3C(F)(F)F)S2

Origin of Product

United States

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